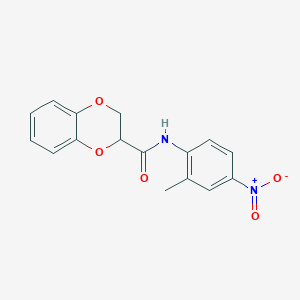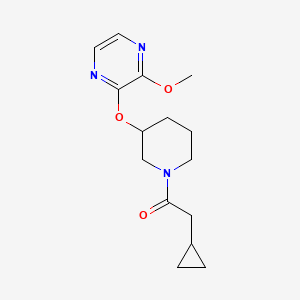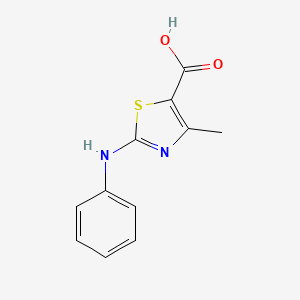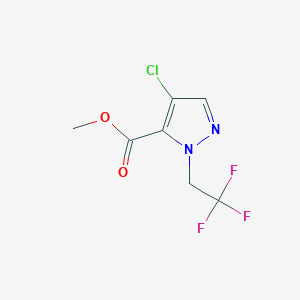![molecular formula C17H17N3O4 B2367211 Methyl (E)-4-[4-[(4-cyanophenyl)methyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate CAS No. 2411326-15-1](/img/structure/B2367211.png)
Methyl (E)-4-[4-[(4-cyanophenyl)methyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (E)-4-[4-[(4-cyanophenyl)methyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate, commonly known as MOCOB, is a chemical compound with potential therapeutic applications. It is a piperazine derivative and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of MOCOB is not fully understood. However, studies suggest that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer growth. MOCOB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are involved in inflammation. It has also been found to inhibit the activity of Akt and mTOR, which are signaling pathways involved in cancer growth.
Biochemical and Physiological Effects:
MOCOB has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also reduces the production of reactive oxygen species (ROS) and increases the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). MOCOB has also been shown to improve mitochondrial function and reduce oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MOCOB has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. It has also been shown to have low toxicity and high bioavailability. However, its mechanism of action is not fully understood, and more research is needed to determine its optimal dosage and administration route.
Direcciones Futuras
There are several future directions for the research on MOCOB. One direction is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another direction is to study its neuroprotective properties and its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, more research is needed to determine its safety and efficacy in human trials.
Métodos De Síntesis
The synthesis of MOCOB is a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 4-cyanobenzaldehyde with 1,4-diaminobutane to form a piperazine intermediate. This intermediate is then reacted with ethyl acetoacetate and triethylamine to form the final product, MOCOB.
Aplicaciones Científicas De Investigación
MOCOB has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported its anti-inflammatory, anti-tumor, and neuroprotective properties. MOCOB has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to protect neurons from oxidative stress and improve cognitive function in animal studies.
Propiedades
IUPAC Name |
methyl (E)-4-[4-[(4-cyanophenyl)methyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-24-17(23)7-6-15(21)20-9-8-19(16(22)12-20)11-14-4-2-13(10-18)3-5-14/h2-7H,8-9,11-12H2,1H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVMWYUGIIIPAA-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)N1CCN(C(=O)C1)CC2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)N1CCN(C(=O)C1)CC2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (E)-4-[4-[(4-cyanophenyl)methyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B2367132.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B2367134.png)
![9-(2,4-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2367136.png)

![N-[1-(2-Amino-2-oxoethyl)-6-oxopyridin-3-yl]prop-2-enamide](/img/structure/B2367140.png)
![1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-[(E)-2-(dimethylamino)ethenyl]-4-oxopyrimidine-5-carbonitrile](/img/structure/B2367141.png)

![3-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2367145.png)


![6-(4-Chlorophenyl)-4-(trifluoromethyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2367148.png)
![N-cyclopropyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2367150.png)